![molecular formula C14H21NO3 B115902 N-Boc-DL-phenylalaninol CAS No. 145149-48-0](/img/structure/B115902.png)
N-Boc-DL-phenylalaninol
Overview
Description
N-Boc-DL-phenylalaninol is a chiral alcohol derived from phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the phenylalaninol molecule. This protecting group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is widely used in the synthesis of biochemically active compounds and as an intermediate in various organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-DL-phenylalaninol typically involves the protection of the amine group of phenylalaninol with a Boc group. One common method is the reaction of phenylalaninol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-Boc-DL-phenylalaninol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Oxidation: Formation of N-Boc-DL-phenylalaninal.
Reduction: Formation of N-Boc-DL-phenylalanine.
Deprotection: Formation of DL-phenylalaninol.
Scientific Research Applications
Chemical Properties and Structure
N-Boc-DL-phenylalaninol is an amino acid derivative characterized by the following properties:
- CAS Number : 4530-18-1
- Molecular Formula : C14H19NO4
- Molecular Weight : 265.309 g/mol
- IUPAC Name : 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
These properties facilitate its use in various chemical reactions and biological applications.
Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential as antiviral agents, particularly against HIV. A study highlighted the synthesis of dimerized phenylalanine derivatives (DPAs) based on the phenylalanine skeleton, which demonstrated improved antiviral activity compared to their monomer counterparts .
Case Study: Antiviral Activity
A series of DPAs were synthesized and evaluated for their efficacy against HIV-1. The compound Q-c4 exhibited an EC50 value of 0.57 μM, showcasing its potential as a therapeutic agent . The structure-activity relationship (SAR) analysis indicated that fluorinated derivatives enhanced antiviral potency while maintaining selectivity .
Antimycobacterial Activity
Recent research has identified this compound derivatives as promising candidates against Mycobacterium abscessus, a pathogen associated with multidrug-resistant infections. The compound MMV688845, derived from phenylalanine amides, showed significant activity with MIC90 values between 6.25 - 12.5 μM against various mycobacterial strains .
Table 1: Antimycobacterial Activity of Derivatives
Compound | MIC90 (μM) | Activity Against |
---|---|---|
MMV688845 | 6.25 - 12.5 | Mycobacterium abscessus |
AAP Derivative | Varies | Multi-drug resistant strains |
Synthesis of Peptides
This compound is widely utilized in peptide synthesis due to its protective Boc group, which allows for selective reactions without interfering with other functional groups. This application is crucial in developing peptides with specific biological activities.
Synthesis Example
The synthesis process typically involves the following steps:
- Protection of the amino group using the Boc group.
- Coupling reactions with other amino acids or derivatives.
- Deprotection to yield the final peptide product.
Structural Studies and Characterization
The compound has been instrumental in structural studies, including X-ray crystallography, which helps elucidate the conformation and interactions of phenylalanine derivatives with biological targets .
Mechanism of Action
The mechanism of action of N-Boc-DL-phenylalaninol involves its role as a precursor in the synthesis of biochemically active compounds. The Boc protecting group allows for selective reactions at the hydroxyl group or the amine group, facilitating the synthesis of complex molecules. The compound can interact with various molecular targets and pathways, depending on the specific application and the nature of the synthesized product .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-phenylalaninol: Similar structure but with a specific stereochemistry (L-enantiomer).
N-Boc-D-phenylalaninol: The D-enantiomer of the compound.
N-Boc-L-phenylalaninal: An aldehyde derivative of N-Boc-L-phenylalaninol.
N-Boc-D-phenylalaninal: An aldehyde derivative of N-Boc-D-phenylalaninol
Uniqueness
N-Boc-DL-phenylalaninol is unique due to its racemic mixture, which contains both D- and L-enantiomers. This property makes it versatile for various synthetic applications, as it can be used to produce both enantiomers of a target molecule. Additionally, the presence of the Boc protecting group provides stability and selectivity during chemical reactions .
Biological Activity
N-Boc-DL-phenylalaninol is a chiral alcohol derived from phenylalanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention for its biological activity and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and relevant research findings.
This compound is synthesized through several methods, typically involving the protection of the amine group of phenylalanine with a Boc group. The compound can undergo various reactions, such as oxidation, reduction, and substitution, making it versatile for synthetic applications in biochemistry.
Table 1: Common Reactions of this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Hydroxyl group oxidation to form ketones or aldehydes | PCC, Dess-Martin periodinane |
Reduction | Reduction to form corresponding amines | LiAlH4, NaBH4 |
Deprotection | Removal of the Boc group to yield free amine | TFA, HCl |
Biological Activity
This compound exhibits significant biological activities that make it valuable in research and therapeutic contexts. Its primary applications include:
- Synthesis of Bioactive Compounds : It serves as a building block in the synthesis of peptides and proteins, particularly those incorporating phenylalanine residues.
- Antiviral Activity : Recent studies have indicated that derivatives of this compound may possess antiviral properties. For instance, compounds derived from N-Boc-phenylalanine have shown promising results against HIV by disrupting capsid-host factor interactions and promoting capsid misassembly .
Case Study: Antiviral Properties
A study published in December 2023 highlighted two compounds derived from N-Boc-phenylalanine that exhibited enhanced antiviral activity against HIV-1 and HIV-2. These compounds demonstrated a dual-stage inhibition profile, significantly outperforming existing antiviral agents in both early and late stages of viral replication .
The mechanism by which this compound exerts its biological effects largely revolves around its role as a precursor in the synthesis of various bioactive molecules. The Boc protecting group allows for selective reactions at the hydroxyl or amine groups, facilitating the construction of complex structures that can interact with multiple biological targets.
Mechanism Type | Description |
---|---|
Enzyme Inhibition | Compounds synthesized from this compound can act as enzyme inhibitors. |
Antiviral Activity | Disruption of viral capsid assembly through interaction with host factors. |
Research Findings
Recent literature has expanded on the potential applications of this compound in drug design and synthesis:
- Antifungal Activity : Research has explored its derivatives' antifungal properties, indicating potential applications in treating fungal infections .
- Anticancer Properties : Studies have reported that dipeptide mimetics derived from phenylalanine exhibit broad-spectrum antibacterial activity and significant antineoplastic effects .
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKDMDVMMCXTMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338006 | |
Record name | N-Boc-DL-phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145149-48-0 | |
Record name | N-Boc-DL-phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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